molecular formula C5H8Cl2FN3 B1446516 (5-Fluoropyrimidin-2-yl)methanamine dihydrochloride CAS No. 1373223-30-3

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride

Cat. No. B1446516
M. Wt: 200.04 g/mol
InChI Key: FLTLXVCHOHMCOB-UHFFFAOYSA-N
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Description

“(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C5H8Cl2FN3 . It has an average mass of 200.042 Da and a mono-isotopic mass of 199.007935 Da .


Molecular Structure Analysis

The InChI code for “(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride” is 1S/C5H6FN3.ClH/c6-4-2-8-5(1-7)9-3-4;/h2-3H,1,7H2;1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride” is a solid at room temperature . It has a molecular weight of 163.58 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Bone Disorder Treatment and Cellular Messaging

A compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system was identified for the treatment of bone disorders. This compound demonstrated a dose-dependent increase in trabecular bone formation rate in animal models (Pelletier et al., 2009).

Serotonin Receptor-Biased Agonists and Antidepressant-like Activity

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" for serotonin 5-HT1A receptors. These compounds showed high affinity for the receptor and selectivity, with promising antidepressant-like activity in animal models (Sniecikowska et al., 2019).

P2X7 Antagonist for Mood Disorders

Novel P2X7 antagonists were developed using a dipolar cycloaddition reaction, which showed robust receptor occupancy and potential for the treatment of mood disorders (Chrovian et al., 2018).

Kinase Inhibitors

2,4-Disubstituted-5-fluoropyrimidine, found in various anticancer agents, was explored for the discovery of kinase inhibitors. Novel compounds were synthesized, and their synthesis pathways were explored (Wada et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

properties

IUPAC Name

(5-fluoropyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3.2ClH/c6-4-2-8-5(1-7)9-3-4;;/h2-3H,1,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTLXVCHOHMCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoropyrimidin-2-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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